molecular formula C14H14N4O B2994400 Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2177060-36-3

Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2994400
CAS RN: 2177060-36-3
M. Wt: 254.293
InChI Key: AIVSYNJNGKGRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed a resistance to first-generation EGFR TKIs.

Scientific Research Applications

Synthesis of Novel Derivatives

This compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives have been evaluated for their biological activities, such as inhibitors of receptor tyrosine kinase . This is a type of enzyme linked receptor that transfers phosphate groups from ATP to protein in a cell. It functions as an “on” or “off” switch in many cellular functions .

Anticancer Activity

These compounds have shown anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activity

The derivatives have also shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .

Antiproliferative Effects

The abilities of these compounds to inhibit proliferation were tested in human chronic myeloid leukemia K562 cells . (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) was the most effective cell growth inhibitor and was 3-fold more potent than STI-571 .

properties

IUPAC Name

phenyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-8,12H,9-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVSYNJNGKGRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.